3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one
Overview
Description
3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzo[c]chromen-6-one core structure with a hydroxy group at the 3-position and a piperidinylmethyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process. One common method involves the use of a modified Algar-Flynn-Oyamada reaction. This reaction typically starts with the formation of a chalcone intermediate, which is then subjected to oxidative cyclization using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to yield the desired chromen-6-one structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The chromen-6-one core can be reduced to form a chroman-6-one derivative.
Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-keto-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one.
Reduction: Formation of 3-hydroxy-4-(1-piperidinylmethyl)-chroman-6-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 3-position and the piperidinylmethyl group at the 4-position play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes such as inflammation, oxidative stress, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-(1-piperidinylmethyl)-2H-chromen-2-one: Similar structure but with a different chromen core.
3-hydroxy-4-(1-morpholinylmethyl)-6H-benzo[c]chromen-6-one: Similar structure with a morpholinylmethyl group instead of a piperidinylmethyl group.
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one: Similar structure with a pyrrolidinylmethyl group.
Uniqueness
3-hydroxy-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group at the 4-position enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-hydroxy-4-(piperidin-1-ylmethyl)benzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-17-9-8-14-13-6-2-3-7-15(13)19(22)23-18(14)16(17)12-20-10-4-1-5-11-20/h2-3,6-9,21H,1,4-5,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCTSJTPATYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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